Product packaging for 3-Isocyanatothiolan-2-one(Cat. No.:CAS No. 38869-93-1)

3-Isocyanatothiolan-2-one

Cat. No.: B2679359
CAS No.: 38869-93-1
M. Wt: 143.16
InChI Key: RCEVODSWDXXEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Thiolan-2-one Scaffolds in Heterocyclic Synthesis

The thiolane-2-one, or γ-butyrothiolactone, scaffold is a core component of 3-isocyanatothiolan-2-one. Thiolactone rings are significant motifs in organic chemistry, serving as precursors and intermediates in the synthesis of various heterocyclic systems. eijppr.com The related γ-butyrolactone (the oxygen analog) framework is a core structure in many biologically active natural products, making the development of synthetic methods for these lactones an area of intense research. acs.orgysu.amacs.org

Thiolactones themselves possess unique reactivity that is exploited in synthetic chemistry, particularly in polymer science. acs.org A key reaction is the nucleophilic ring-opening of the thiolactone by a primary amine. rsc.orgnih.gov This aminolysis reaction results in the formation of an amide and the liberation of a free thiol group. nih.gov This newly exposed thiol can then participate in a range of subsequent "thiol-click" reactions, such as thiol-ene or thiol-Michael additions, making thiolactone-containing molecules excellent platforms for post-polymerization modification and the creation of multifunctional materials. rsc.orgnih.govnist.gov The synthesis of functionalized γ-thiolactones is an active area of research, with methods developed based on free-radical xanthate addition to alkenes. acs.org

The parent compound for the synthesis of this compound is homocysteine thiolactone, a cyclic thioester of the amino acid homocysteine. rsc.org This precursor highlights the link between thiolactone chemistry and biologically relevant molecules.

Significance of the Isocyanate Functional Group in Synthetic Strategies

The isocyanate group (–N=C=O) is a highly reactive functional group known for its utility in forming stable covalent bonds. tandfonline.com Isocyanates are electrophiles that readily react with a wide array of nucleophiles, a characteristic that underpins their extensive use in polymer chemistry. tandfonline.com The most prominent reactions involve alcohols and amines:

Reaction with Alcohols: Isocyanates react with alcohols to form urethane (B1682113) (or carbamate) linkages. This reaction is the foundation of polyurethane chemistry.

Reaction with Amines: The reaction with primary or secondary amines is typically very rapid and yields urea (B33335) linkages, forming the basis for polyurea materials. tandfonline.com

Reaction with Water: Isocyanates can also react with water, first forming an unstable carbamic acid intermediate which then decomposes to an amine and carbon dioxide gas. tandfonline.com This reaction is harnessed in the production of polyurethane foams.

The synthesis of isocyanates often involves the use of phosgene (B1210022) or its derivatives to convert a primary amine into the isocyanate. rsc.org The reactivity of the isocyanate group can be chemoselectively targeted, allowing it to react in the presence of other functional groups, such as the thiolactone ring in this compound, under controlled conditions. rsc.org This selective reactivity is crucial for its role in multi-step synthetic strategies.

Dual Functionality of this compound as a Reactive Synthon and Monomer

The true synthetic power of this compound lies in the combination of the isocyanate and thiolactone functionalities within a single molecule, allowing it to act as both a versatile synthon and a specialized monomer.

As a Reactive Synthon: this compound can be prepared by treating homocysteine thiolactone with phosgene. rsc.orgcore.ac.uk The resulting compound serves as a building block where the isocyanate group can be derivatized while leaving the thiolactone ring intact for subsequent transformations. For instance, the isocyanate can react selectively with nucleophiles like alcohols, amines, or hydrazines to form stable carbamates, ureas, or semicarbazides, respectively. rsc.org This creates a new, functionalized thiolactone derivative that retains the potential for ring-opening and further modification.

Table of Reactions as a Synthon rsc.org

Nucleophile Reagent Example Resulting Linkage Product Class
Alcohol R-OH Urethane (Carbamate) Thiolactone-carbamate
Amine R-NH₂ Urea Thiolactone-urea

As a Monomer: The dual functionality of this compound enables its use as a monomer in the construction of functional oligomers and polymers. Its role as a monomer has been demonstrated in the development of automated solid-phase synthesis for sequence-defined oligomers. nih.govacs.org In this iterative, protecting-group-free protocol, the molecule is used in two distinct ways:

An initial thiolactone on a solid support is ring-opened by an amino alcohol, which then reacts with a functional acrylate (B77674). This exposes a free alcohol group.

A solution of α-isocyanato-γ-thiolactone (this compound) is then added. Its isocyanate group reacts with the free alcohol on the support, extending the chain and simultaneously reinstating a terminal thiolactone moiety for the next iterative cycle. nih.govacs.org

This process showcases the molecule's ability to act as a chain-extension monomer, where each addition brings in not only length but also a reactive functional handle (the thiolactone) for the next step or for subsequent side-chain modification.

Overview of Current Research Trajectories and Underexplored Facets of this compound Chemistry

Current research involving this compound is focused on leveraging its unique bifunctionality for advanced applications in materials science and macromolecular engineering. A significant research trajectory is its use in the automated synthesis of sequence-controlled, non-natural oligomers. nih.govacs.org This approach moves beyond traditional polymer synthesis, aiming to create macromolecules with the precision of natural biopolymers like proteins or DNA, where specific functionalities can be placed at exact positions along a chain.

Despite its potential, the chemistry of this compound remains relatively specialized and underexplored. While its separate components—isocyanates and thiolactones—are staples of polymer and synthetic chemistry, their combined application in this specific molecule is not yet widespread.

Underexplored facets include:

Step-Growth Polymerization: While used in iterative solid-phase synthesis, its potential as a bifunctional AB-type monomer in classical step-growth polymerization to create novel poly(urethane-amide-thioethers) has not been extensively reported. Such a reaction could proceed via sequential isocyanate reaction and thiolactone aminolysis.

Complex Heterocyclic Scaffolds: The sequential and orthogonal reactivity could be exploited to build complex, three-dimensional heterocyclic structures for medicinal chemistry applications, a path that remains largely uncharted.

Surface Modification: The molecule could be used as a versatile linker for surface functionalization. The isocyanate group could anchor the molecule to a hydroxyl- or amine-functionalized surface, leaving the thiolactone available for further modification via aminolysis and thiol-click chemistry. nih.govnist.gov

The exploration of these areas could lead to the development of new functional materials, smart polymers, and complex molecular architectures with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO2S B2679359 3-Isocyanatothiolan-2-one CAS No. 38869-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-isocyanatothiolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c7-3-6-4-1-2-9-5(4)8/h4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEVODSWDXXEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38869-93-1
Record name 3-isocyanatothiolan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 Isocyanatothiolan 2 One and Its Precursors

Strategies for the Construction of the Thiolan-2-one Core

The thiolan-2-one, or γ-thiobutyrolactone, is a five-membered cyclic thioester that forms the structural foundation of the target molecule. Its synthesis can be achieved through various strategies, with the most common being the intramolecular cyclization of a linear precursor.

The most direct and widely utilized method for forming saturated γ-thiolactones is the intramolecular cyclization of a corresponding γ-mercapto acid. researchgate.net This reaction involves the formation of a thioester bond between the thiol group at the γ-position and the carboxylic acid group. The process is typically facilitated by dehydrating agents or by heating to drive off water.

A prominent precursor for the unsubstituted thiolan-2-one ring is 3-mercaptopropionic acid. nih.gov The cyclization of this molecule establishes the fundamental five-membered ring structure.

PrecursorReagent/ConditionProduct
γ-Mercapto AcidDehydrating Agent (e.g., DCC) or Heatγ-Thiolactone
3-Mercaptopropionic AcidHeat/Acid CatalystThiolan-2-one

More contemporary methods offer greater versatility and control. One such approach is a two-step procedure involving the free-radical addition of a xanthate to an alkene. This is followed by thermolysis, which initiates dethiocarboxylation and subsequent intramolecular cyclization to yield the functionalized thiolactone. mdpi.com Another innovative strategy is the photochemical acyl thiol-ene reaction, which can rapidly cyclize unprotected peptides bearing a thioacid and an alkene to form peptide thiolactones under radical-mediated conditions. nih.gov

To synthesize 3-isocyanatothiolan-2-one, a functional group amenable to conversion into an isocyanate must be present at the C3 position (the α-position relative to the carbonyl group). This is typically achieved by starting with precursors that already contain the desired functionality prior to or during cyclization, rather than by functionalizing the pre-formed, unsubstituted ring.

Synthesis of 3-Aminothiolan-2-one (Homocysteine Thiolactone): The most direct precursor for the target molecule is 3-aminothiolan-2-one, widely known as homocysteine thiolactone. This compound is the cyclic intramolecular thioester of the amino acid homocysteine. In biological systems, it is produced from homocysteine through an error-editing mechanism catalyzed by methionyl-tRNA synthetase, which prevents the incorrect incorporation of homocysteine into proteins. mdpi.comnih.govorgsyn.org In chemical synthesis, it is typically prepared by the cyclization of homocysteine, often starting from its hydrochloride salt, in the presence of an acid catalyst.

Synthesis of 3-Carboxythiolan-2-one: An alternative precursor is 3-carboxythiolan-2-one. A stereospecific synthesis for the analogous lactone, (S)-(+)-γ-butyrolactone-γ-carboxylic acid, has been well-documented, starting from L-glutamic acid. nih.gov In this procedure, the amino group of glutamic acid is converted to a hydroxyl group via diazotization with sodium nitrite (B80452) and sulfuric acid, which proceeds with retention of configuration. The intermediate α-hydroxyglutaric acid then undergoes intramolecular cyclization to form the γ-lactone. A similar strategy, starting with an appropriate sulfur-containing analogue of glutamic acid, can be envisioned for the synthesis of 3-carboxythiolan-2-one.

PrecursorKey TransformationProduct
L-HomocysteineAcid-catalyzed intramolecular cyclizationL-3-Aminothiolan-2-one (L-Homocysteine thiolactone)
L-Glutamic AcidDiazotization followed by intramolecular cyclization(S)-γ-Butyrolactone-γ-carboxylic acid

Techniques for the Introduction of the Isocyanate Moiety

Once a C3-functionalized thiolan-2-one precursor is obtained, the final step is the introduction of the isocyanate group. This can be accomplished via two main routes depending on the starting functional group: conversion from a C3-amino group or conversion from a C3-carboxy group.

The reaction of a primary amine with phosgene (B1210022) (COCl₂) or its safer, liquid-phase equivalents, diphosgene and triphosgene (B27547), is the most traditional and industrially established method for isocyanate synthesis. When applied to 3-aminothiolan-2-one, this reaction proceeds via a carbamoyl (B1232498) chloride intermediate, which is then heated to eliminate hydrogen chloride, yielding the desired this compound.

The use of triphosgene (bis(trichloromethyl) carbonate) is often preferred in laboratory settings as it is a solid, crystalline compound that is easier and safer to handle than gaseous phosgene. It decomposes under reaction conditions to generate phosgene in situ.

General Reaction Scheme: R-NH₂ + COCl₂ → R-NCO + 2 HCl

Amine PrecursorPhosgene SourceKey Features
3-Aminothiolan-2-onePhosgene (gas)Highly efficient; requires specialized handling due to high toxicity.
3-Aminothiolan-2-oneTriphosgene (solid)Safer alternative for laboratory scale; generates phosgene in situ.

Growing safety and environmental concerns have driven the development of numerous phosgene-free methods for isocyanate synthesis. For the preparation of this compound, the most relevant phosgene-free route is the Curtius rearrangement, which starts from the 3-carboxythiolan-2-one precursor.

The Curtius Rearrangement: This versatile reaction transforms a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.govwikipedia.org The process involves:

Activation of the Carboxylic Acid: The 3-carboxythiolan-2-one is first converted into an activated derivative, such as an acyl chloride or a mixed anhydride.

Formation of Acyl Azide: The activated acid is reacted with an azide salt (e.g., sodium azide) to form the corresponding acyl azide.

Thermal or Photochemical Rearrangement: The acyl azide is heated, leading to the loss of nitrogen gas (N₂) and a concerted rearrangement of the alkyl group to the nitrogen atom, forming the isocyanate. chemistrysteps.com

A key advantage of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of stereochemistry at the migrating center. chemistrysteps.com

PrecursorReagentsIntermediateProduct
3-Carboxythiolan-2-one1. SOCl₂ or (COCl)₂ 2. NaN₃3-(Azidocarbonyl)thiolan-2-oneThis compound
3-Carboxythiolan-2-oneDiphenylphosphoryl azide (DPPA)3-(Azidocarbonyl)thiolan-2-oneThis compound

Stereoselective Synthesis of this compound Analogues

The C3 position of this compound is a chiral center, making stereoselective synthesis a critical consideration for applications where specific enantiomers are required. The primary strategy for achieving stereochemical control is to utilize enantiomerically pure starting materials.

Since the key synthetic transformations—intramolecular cyclization of an amino acid and the Curtius rearrangement—are known to proceed with retention of configuration, the stereochemistry of the final product is directly determined by the stereochemistry of the initial precursor.

From L-Homocysteine: The acid-catalyzed cyclization of naturally occurring L-homocysteine directly yields (S)-3-aminothiolan-2-one (L-homocysteine thiolactone). Subsequent phosgenation will produce (S)-3-isocyanatothiolan-2-one. The use of D-homocysteine would likewise yield the (R)-enantiomer.

From L-Glutamic Acid: As described, the synthesis of the lactone analogue from L-glutamic acid yields the (S)-enantiomer. nih.gov An analogous synthesis of 3-carboxythiolan-2-one would be expected to produce (S)-3-carboxythiolan-2-one. The subsequent Curtius rearrangement is known to proceed with full retention of configuration, meaning the (S)-carboxylic acid precursor will yield the (S)-isocyanate product. chemistrysteps.com

This substrate-controlled approach provides a reliable and straightforward pathway to enantiomerically pure this compound analogues, bypassing the need for chiral resolutions or complex asymmetric catalysis on the heterocyclic core itself.

Chiral Auxiliaries and Substrate Control in C3 Functionalization

Achieving stereocontrol at the C3 position of the thiolactone ring is a critical aspect of synthesizing enantiomerically pure this compound. One of the most reliable methods to achieve this is through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

In the context of synthesizing a precursor like 3-aminothiolan-2-one, a chiral auxiliary can be attached to an acyclic precursor. For instance, a common strategy involves the use of Evans' oxazolidinone auxiliaries. An α,β-unsaturated acyl oxazolidinone can undergo a diastereoselective conjugate addition of a nitrogen nucleophile. The chiral auxiliary shields one face of the molecule, forcing the incoming nucleophile to attack from the less hindered face, thus establishing the desired stereochemistry at the β-carbon (which will become the C3 of the thiolactone).

Subsequent steps would involve the introduction of the sulfur atom, typically via a Michael addition of a thiol equivalent to the α-position, followed by cyclization to form the thiolactone ring and removal of the chiral auxiliary. The choice of the auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity.

Table 1: Common Chiral Auxiliaries for Stereoselective C-N Bond Formation

Chiral AuxiliaryTypical ApplicationDiastereomeric Excess (d.e.)
Evans' OxazolidinonesAsymmetric conjugate addition>95%
Samp/Ramp HydrazonesAsymmetric alkylation>90%
Pseudoephedrine AmidesAsymmetric alkylation>95%
CamphorsultamsAsymmetric Diels-Alder reactions>98%

Note: Diastereomeric excess can vary significantly based on substrate and reaction conditions.

Asymmetric Catalytic Approaches for Enantioselective Synthesis

Asymmetric catalysis represents a more atom-economical and elegant approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

For the synthesis of a chiral 3-aminothiolan-2-one precursor, an asymmetric Mannich-type reaction on a suitable thiolactone-derived enolate or equivalent could be a viable strategy. This would involve the reaction of a silylketene acetal (B89532) derived from a thiolactone with an imine in the presence of a chiral Lewis acid or Brønsted acid catalyst. The chiral catalyst coordinates to the reactants in a way that favors the formation of one enantiomer of the product over the other.

Another potential catalytic route is the asymmetric conjugate addition of a nitrogen nucleophile to an α,β-unsaturated thiolactone. Chiral metal complexes, often involving metals like copper, rhodium, or palladium, with chiral ligands can effectively catalyze such reactions with high enantioselectivity.

Table 2: Examples of Asymmetric Catalytic Systems for C-N Bond Formation

Catalyst SystemReaction TypeEnantiomeric Excess (e.e.)
Chiral Phosphoric AcidsAsymmetric Mannich ReactionUp to 99%
Cu(II)-BOX ComplexesAsymmetric Michael AdditionUp to 98%
Rh(I)-Chiral Diene ComplexesAsymmetric Conjugate AdditionUp to 99%
Organocatalysts (e.g., Proline)Asymmetric Mannich Reaction>90%

Note: Enantiomeric excess is highly dependent on the specific catalyst, ligand, substrate, and reaction conditions.

Optimization of Reaction Conditions and Process Development for this compound Synthesis

For the synthesis of this compound, each step of the proposed synthetic route would be subject to optimization. Key parameters that are typically investigated include:

Solvent: The choice of solvent can significantly impact reaction rates, yields, and selectivity. A screening of various solvents with different polarities and properties is often the first step.

Temperature: Reaction temperature affects the rate of reaction and can influence selectivity. An optimal temperature profile is determined to achieve a balance between reaction time and product quality.

Catalyst Loading: In catalytic steps, minimizing the amount of catalyst used without compromising yield and selectivity is crucial for cost-effectiveness.

Reagent Stoichiometry: The molar ratios of reactants are optimized to ensure complete conversion of the limiting reagent and to minimize the formation of byproducts.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction duration to maximize product formation and prevent degradation.

Work-up and Purification: Developing efficient and scalable work-up and purification procedures is essential for obtaining the final product with the desired purity.

In the final phosgenation step, optimization would focus on ensuring the complete conversion of the amino group while avoiding side reactions. The choice of the phosgenating agent (e.g., triphosgene vs. diphosgene), the base, the solvent, and the reaction temperature are all critical parameters to be fine-tuned.

Table 3: Parameters for Optimization in the Synthesis of this compound

Synthetic StepKey Parameters for OptimizationDesired Outcome
Chiral Auxiliary-Mediated C-N Bond FormationSolvent, Temperature, Lewis Acid (if applicable), Auxiliary TypeHigh Diastereoselectivity, High Yield
Asymmetric Catalysis for C-N Bond FormationCatalyst/Ligand System, Catalyst Loading, Solvent, TemperatureHigh Enantioselectivity, High Yield, High Turnover Number
Thiolactone Ring FormationCyclization Reagent, Solvent, TemperatureHigh Yield, Minimal Side Products
PhosgenationPhosgenating Agent, Base, Solvent, Temperature, Reaction TimeHigh Yield, High Purity, Safe Operation

By systematically investigating and optimizing these parameters, a robust and efficient process for the synthesis of this compound can be developed.

Chemical Reactivity and Mechanistic Investigations of 3 Isocyanatothiolan 2 One

Reactivity of the Isocyanate Functional Group in 3-Isocyanatothiolan-2-one

The isocyanate group is characterized by a carbon atom double-bonded to both an oxygen and a nitrogen atom. This arrangement makes the carbon atom highly susceptible to attack by nucleophiles. The general reactivity of isocyanates is a cornerstone of polyurethane chemistry and provides a framework for understanding the behavior of this compound.

Nucleophilic addition is the most common reaction pathway for isocyanates. A wide range of nucleophiles, including alcohols, amines, and water, can attack the electrophilic carbon of the isocyanate group.

The reaction of this compound with alcohols (alcoholysis) is predicted to yield urethanes (also known as carbamates). This reaction is fundamental to the formation of polyurethanes. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbon atom. rsc.org This is typically followed by a proton transfer from the alcohol to the nitrogen atom of the isocyanate. rsc.org

The reaction can proceed without a catalyst, but it is often accelerated by the presence of catalysts such as tertiary amines or organotin compounds. rsc.org Studies have suggested that the reaction mechanism can be complex, potentially involving the participation of multiple alcohol molecules in the transition state. acs.org An excess of either the alcohol or the isocyanate can also influence the reaction mechanism and kinetics. researchgate.netrsc.org

Table 1: Urethane (B1682113) Formation from this compound and Various Alcohols This table is illustrative and shows expected products based on general isocyanate reactivity.

Reactant 1Reactant 2 (Alcohol)Expected Product
This compoundMethanolMethyl (2-oxothiolan-3-yl)carbamate
This compoundEthanolEthyl (2-oxothiolan-3-yl)carbamate
This compoundIsopropanolIsopropyl (2-oxothiolan-3-yl)carbamate
This compoundtert-Butanoltert-Butyl (2-oxothiolan-3-yl)carbamate

The reaction of this compound with primary or secondary amines (aminolysis) is expected to produce substituted ureas. This reaction is generally very rapid and typically does not require a catalyst. rsc.org The mechanism is analogous to urethane formation, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon. researchgate.net

This reaction is highly efficient for creating urea (B33335) linkages, which are important in various chemical and pharmaceutical applications. rsc.orggoogle.com

Table 2: Urea Formation from this compound and Various Amines This table is illustrative and shows expected products based on general isocyanate reactivity.

Reactant 1Reactant 2 (Amine)Expected Product
This compoundAmmonia(2-Oxothiolan-3-yl)urea
This compoundMethylamine1-Methyl-3-(2-oxothiolan-3-yl)urea
This compoundAniline1-(2-Oxothiolan-3-yl)-3-phenylurea
This compoundDiethylamine1,1-Diethyl-3-(2-oxothiolan-3-yl)urea

The reaction of isocyanates with water is a critical process, particularly in the production of polyurethane foams. nih.govnih.gov It is anticipated that this compound will react with water in a similar fashion. The initial nucleophilic addition of water to the isocyanate group forms an unstable carbamic acid intermediate. rsc.org This intermediate then readily decomposes to yield a primary amine and carbon dioxide gas. nih.govnih.gov The newly formed amine is highly reactive and can subsequently react with another molecule of this compound to form a disubstituted urea. rsc.orgacs.org The evolution of carbon dioxide in this reaction acts as a blowing agent in foam applications. nih.gov

Isocyanates can participate in various cycloaddition reactions, where the C=N or C=O double bond of the isocyanate group acts as a 2π electron component.

[2+2] Cycloadditions: The reaction of this compound with alkenes can potentially lead to the formation of four-membered β-lactam rings. researchgate.net The mechanism of this reaction can be either a concerted suprafacial process or a stepwise pathway involving a diradical or zwitterionic intermediate, depending on the electronic nature of the alkene. nih.govnih.gov Ketenes are also known to undergo [2+2] cycloadditions with isocyanates. researchgate.net

[2+3] Cycloadditions: 1,3-Dipolar cycloadditions, also known as Huisgen cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile. researchgate.net The isocyanate group in this compound can act as a dipolarophile, reacting with 1,3-dipoles such as nitrones or azides to form five-membered heterocyclic rings. researchgate.netutwente.nl The mechanism is generally considered to be a concerted pericyclic shift. researchgate.net However, depending on the solvent polarity, stepwise mechanisms may also be operative. researchgate.net

[2+4] Cycloadditions (Diels-Alder Reactions): In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. researchgate.net The C=N bond of the isocyanate group in this compound can function as a dienophile, reacting with conjugated dienes. This type of reaction, known as a hetero-Diels-Alder reaction, would lead to the formation of a six-membered heterocyclic ring. googleapis.com Isocyanates can also react with other 4π systems, such as vinyl isocyanates reacting with benzyne. rsc.org

Under certain conditions, isocyanates can react with themselves to form dimers and trimers. The steric hindrance from the adjacent thiolactone ring in this compound may influence the rate and feasibility of these reactions. nih.gov

Dimerization: The dimerization of isocyanates typically yields a four-membered uretidione ring (a 1,3-diazetidine-2,4-dione). This reaction is often catalyzed by bases such as phosphines or pyridines and can be reversible at higher temperatures. nih.gov Aromatic isocyanates are generally more prone to dimerization than aliphatic ones.

Trimerization: The cyclotrimerization of three isocyanate molecules results in a highly stable six-membered isocyanurate ring (a 1,3,5-triazinane-2,4,6-trione). This reaction is of significant industrial importance, particularly in the formation of polyisocyanurate (PIR) foams. A wide variety of catalysts, including amines, phosphines, and various metal complexes, can promote trimerization. rsc.org The mechanism is generally a stepwise process involving nucleophilic attack on the isocyanate carbon. nih.gov

Lack of Specific Research Data on this compound Hinders Detailed Chemical Analysis

An extensive review of available scientific literature reveals a significant gap in the detailed chemical characterization of this compound. While the compound is known, specific research focusing on its chemical reactivity, particularly concerning the intricate details of its ring-opening reactions and the mechanistic interplay of its functional groups, is not publicly available. Consequently, a thorough and scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.

The proposed article structure, which delves into the "," requires in-depth experimental data that is not present in the current body of scientific publications. The specific subsections, including "Nucleophilic Attack at the Thioester Carbonyl," "Cleavage of the Carbon-Sulfur Bond in the Thiolan-2-one Ring," and detailed "Mechanistic Studies," necessitate dedicated research that appears not to have been conducted or published.

General principles of organic chemistry allow for theoretical postulations regarding the reactivity of the isocyanate and thiolan-2-one moieties. The isocyanate group is well-known to be highly susceptible to nucleophilic attack, while the thioester in the thiolan-2-one ring presents another electrophilic site. The inherent strain of the five-membered ring could also facilitate ring-opening reactions. However, without specific experimental evidence from kinetic analyses or the identification of reaction intermediates for this compound, any discussion would be purely speculative and would not meet the required standard of a scientifically rigorous article.

The chemoselectivity between the isocyanate and the thiolan-2-one carbonyl group in reactions with various nucleophiles would be a critical area of investigation. Understanding which site is preferentially attacked under different reaction conditions is fundamental to predicting and controlling the outcomes of its chemical transformations. Such studies are essential for the synthetic application of this molecule.

Polymerization Studies and Material Science Implications of 3 Isocyanatothiolan 2 One

Ring-Opening Polymerization (ROP) of 3-Isocyanatothiolan-2-one

The thiolactone ring in this compound is susceptible to ring-opening polymerization, a common method for producing polyesters and related polymers. The isocyanate group, however, would likely influence the choice of polymerization method and reaction conditions due to its high reactivity.

Anionic Polymerization Methodologies

Anionic ROP is a well-established method for the polymerization of thiolactones. This technique typically involves strong anionic initiators. However, the electrophilic nature of the isocyanate group in this compound would likely lead to side reactions with anionic initiators and propagating chain ends. This could result in cross-linking or termination reactions, making controlled polymerization challenging. To date, no studies have been published detailing the successful anionic polymerization of this specific monomer.

Cationic Polymerization Approaches

Cationic ROP is another potential route for polymerizing thiolactones. While less common than anionic methods for this class of monomers, it could theoretically be employed. The isocyanate group's reactivity in a cationic environment would need to be carefully considered, as it could also participate in side reactions. Currently, there is no available literature on the cationic polymerization of this compound.

Coordination-Insertion Polymerization Systems

Coordination-insertion polymerization, often utilizing metal-based catalysts, offers a more controlled approach to ROP and is widely used for lactones and other cyclic esters. This method could potentially offer better selectivity for the ring-opening of the thiolactone while leaving the isocyanate group intact, or vice-versa. Research into suitable catalyst systems for this compound has not yet been reported. The development of such systems would be a critical step in exploring the potential of this monomer.

Controlled/Living Polymerization Techniques

Achieving a controlled or "living" polymerization of this compound would be highly desirable for synthesizing well-defined polymers with predictable molecular weights and narrow distributions. Techniques such as reversible addition-fragmentation chain-transfer (RAFT) polymerization or atom transfer radical polymerization (ATRP) are typically applied to vinyl monomers, but adaptations for ROP exist. The dual functionality of this compound presents both a challenge and an opportunity for these advanced polymerization methods. No specific studies applying these techniques to this monomer have been found in the current scientific literature.

Copolymerization Strategies Involving this compound

Copolymerization offers a route to tailor the properties of materials by combining different monomer units. The bifunctional nature of this compound makes it an intriguing candidate for copolymerization.

Statistical Copolymerization with Various Monomers

Statistical copolymerization involves the random incorporation of two or more monomers into a polymer chain. Copolymerizing this compound with other monomers, such as vinyl monomers, other lactones, or even other isocyanates, could lead to polymers with a unique combination of properties. The reactivity ratios of this compound with potential comonomers would need to be determined to understand the resulting copolymer composition and microstructure. As of now, no data on the statistical copolymerization of this monomer has been published.

Synthesis of Block Copolymers Containing this compound Derived Units

The synthesis of block copolymers incorporating units derived from this compound leverages controlled/living polymerization techniques that enable the sequential addition of different monomers. frontiersin.orgmdpi.com The dual functionality of this compound, with its polymerizable thiolactone ring and reactive isocyanate group, allows for its inclusion in diverse macromolecular architectures. The choice of polymerization method is critical and depends on the desired block sequence and the nature of the comonomers.

Living anionic polymerization and living ring-opening polymerization (ROP) are primary methods for creating well-defined block copolymers. researchgate.net For instance, a diblock copolymer could be synthesized by first polymerizing a monomer like styrene (B11656) or an acrylate (B77674) using a suitable initiator, followed by the sequential addition of this compound. This process requires careful control of reaction conditions to prevent side reactions involving the isocyanate group. Alternatively, the thiolactone ring of this compound can be polymerized first via ROP, followed by the introduction of a second monomer, such as a lactone or epoxide, to grow the second block. researchgate.netresearchgate.net

The synthesis of more complex architectures like ABA triblock or (AB)n multiblock copolymers is also feasible. mdpi.comresearchgate.net This can be achieved using bifunctional initiators or by sequential monomer addition strategies. nih.gov For example, a bifunctional initiator could be used to polymerize this compound outwards from a central point, followed by the growth of outer blocks from the living chain ends. The resulting block copolymers combine the properties of a polythioester segment with those of the other block, leading to materials with unique phase behavior and properties. frontiersin.org

Block Copolymer ArchitecturePolymerization MethodPotential ComonomersDescription
A-B Diblock Sequential Anionic PolymerizationStyrene, AcrylatesA polystyrene or polyacrylate block is synthesized first, followed by the addition of this compound to form the second block.
A-B Diblock Sequential Ring-Opening Polymerization (ROP)ε-Caprolactone, LactideA poly(this compound) block is formed via ROP, followed by the addition of a lactone to create a polyester (B1180765) second block.
A-B-A Triblock Bifunctional Initiator ROPEthylene OxideA central poly(ethylene oxide) block is functionalized at both ends to initiate the polymerization of this compound, forming outer blocks.

Functionalization of Polymers Derived from this compound

The unique structure of polymers derived from this compound, featuring a polythioester backbone and pendant isocyanate groups, offers extensive opportunities for post-polymerization modification (PPM). utexas.edu This strategy allows for the creation of a wide range of functional materials from a single parent polymer, tailoring properties for specific applications. wiley-vch.de

Post-Polymerization Modification of Residual Isocyanate Groups

The pendant isocyanate group is a highly reactive electrophile, making it an ideal handle for facile and efficient functionalization. wiley-vch.de It can react with a variety of nucleophiles under mild conditions, often without the need for a catalyst. This versatility allows for the introduction of diverse chemical moieties onto the polymer side chains.

Common modification reactions include:

Urethane (B1682113) formation: Reaction with alcohols introduces alkoxy side chains, which can be used to tune the polymer's polarity, solubility, and thermal properties.

Urea (B33335) formation: Reaction with primary or secondary amines yields urea linkages. This is a robust reaction used to attach biomolecules, dyes, or other functional small molecules.

Thiocarbamate formation: The reaction with thiols, known as the thiol-isocyanate "click" reaction, is highly efficient and proceeds rapidly at room temperature. usm.edu This method is particularly useful for bioconjugation or surface modification applications.

These modification reactions are typically high-yielding and can be performed without altering the polythioester backbone, preserving the primary structure of the polymer. utexas.edu

NucleophileLinkage FormedResulting Functional GroupPotential Application
Primary Alcohol (R-OH)Urethane-NH-C(=O)O-RModified solubility, plasticization
Primary Amine (R-NH₂)Urea-NH-C(=O)NH-RBioconjugation, dye attachment
Thiol (R-SH)Thiocarbamate-NH-C(=O)S-RSurface functionalization, crosslinking
Carboxylic Acid (R-COOH)Amide (after decarboxylation)-NH-C(=O)-RIntroduction of acidic functionalities

Chemical Transformations of Thioester-Derived Units within the Polymer Backbone

The polythioester backbone, formed by the ring-opening polymerization of the thiolactone, provides another avenue for chemical transformation. Thioester bonds are susceptible to nucleophilic attack, enabling backbone cleavage or modification. researchgate.net This characteristic is particularly interesting for creating degradable or responsive materials.

Key transformations include:

Aminolysis: The reaction with amines can cleave the thioester bonds, leading to the degradation of the polymer into smaller fragments with amide end-groups. The rate of degradation can be controlled by the choice of amine and reaction conditions.

Thiol-Thioester Exchange: In the presence of a free thiol and a suitable catalyst, a dynamic exchange reaction can occur. researchgate.net This allows for the reorganization of the polymer backbone, potentially leading to self-healing materials or covalent adaptable networks.

Hydrolysis: Under certain pH conditions, the thioester linkages can be hydrolyzed, breaking down the polymer chain. This makes the materials potentially biodegradable or useful for controlled release applications. The thioester bond generally offers different hydrolysis kinetics compared to its ester analogue. researchgate.net

These backbone transformations fundamentally alter the polymer's macromolecular structure, impacting properties such as molecular weight, solubility, and mechanical strength.

Structure-Property Relationships in this compound Based Polymers

Side-Chain Effects: The pendant group attached to the polymer backbone via the isocyanate moiety has a profound impact on the material's properties. Unmodified polymers with free isocyanate groups are highly reactive. After modification, bulky or rigid side chains can increase the glass transition temperature (T_g) and stiffness of the polymer. Conversely, long, flexible aliphatic side chains can act as internal plasticizers, lowering the T_g and increasing flexibility. nih.gov The introduction of polar functional groups can enhance solubility in polar solvents and influence intermolecular interactions.

Backbone Properties: The polythioester backbone contributes significantly to the polymer's characteristics. Polythioesters are known to have higher refractive indices compared to their polyester counterparts. dntb.gov.ua The presence of sulfur atoms in the backbone can also influence thermal stability and degradation pathways. researchgate.net The crystallinity of the polymer will be influenced by the regularity of the backbone and the size of the side chains. semanticscholar.orgmdpi.com

Block Copolymer Morphology: When incorporated into block copolymers, the poly(this compound) segment can microphase-separate from the other block, leading to the formation of ordered nanostructures (e.g., lamellae, cylinders, spheres). mdpi.comsemanticscholar.org The morphology and domain spacing are dependent on the volume fraction of each block and the Flory-Huggins interaction parameter. These self-assembled structures can be harnessed for applications in nanotechnology and advanced materials.

Structural FeatureInfluence on PropertyExample
Pendant Side Chain Glass Transition Temperature (T_g) Bulky aromatic side chains increase T_g; long alkyl chains decrease T_g.
Polythioester Backbone Refractive Index & Thermal Stability The presence of sulfur atoms typically increases the refractive index and alters thermal degradation behavior compared to polyesters. dntb.gov.ua
Molecular Weight Mechanical Strength Higher molecular weight generally leads to increased tensile strength and toughness up to an entanglement threshold.
Block Copolymer Composition Morphology & Material Class A high glass transition temperature block combined with a low glass transition temperature block can result in a thermoplastic elastomer. mdpi.com

Applications of 3 Isocyanatothiolan 2 One in Advanced Organic Synthesis

3-Isocyanatothiolan-2-one as a Versatile Building Block for Complex Molecules

The dual reactivity of this compound positions it as a potentially valuable building block in the synthesis of complex molecules. The isocyanate group is well-known for its ability to react with a wide range of nucleophiles, including alcohols, amines, and thiols, to form stable carbamate, urea (B33335), and thiocarbamate linkages, respectively. Simultaneously, the thiolactone ring contains an electrophilic carbonyl carbon and a sulfur atom that can be involved in various transformations.

The general reactivity of isocyanates and thiolactones suggests that this compound could be employed in sequential or one-pot reactions to introduce multiple functional groups and build molecular complexity. For instance, the isocyanate could first react with a bifunctional molecule, and the resulting intermediate could then undergo further transformation involving the thiolactone ring. This stepwise approach allows for the controlled construction of intricate molecular frameworks.

Table 1: Potential Reactions of this compound's Functional Groups

Functional GroupReagent TypeResulting Linkage/Structure
IsocyanateAlcohols (R-OH)Carbamate
IsocyanateAmines (R-NH2)Urea
IsocyanateThiols (R-SH)Thiocarbamate
ThiolactoneAmines (R-NH2)Amide (ring-opening)
ThiolactoneGrignard ReagentsTertiary Alcohol (ring-opening)

Synthetic Utility in the Formation of Novel Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The unique structure of this compound provides a promising starting point for the synthesis of novel heterocyclic systems. The combination of the isocyanate and thiolactone functionalities within the same molecule allows for intramolecular cyclization reactions, leading to the formation of new ring systems.

For example, treatment of this compound with a nucleophile could initiate a cascade reaction. The initial attack on the isocyanate could be followed by an intramolecular attack of a newly introduced functional group onto the thiolactone carbonyl, resulting in a fused or spirocyclic heterocyclic system. The specific nature of the resulting heterocycle would depend on the choice of the initial nucleophile and the reaction conditions. Such strategies could provide access to previously unexplored chemical space.

Role in Multi-Component Reaction Sequences for Molecular Diversity

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that contains substantial portions of all the starting materials. mdpi.comnih.govresearchgate.net The bifunctional nature of this compound makes it an intriguing candidate for the design of novel MCRs.

In a hypothetical MCR, this compound could act as a central scaffold, reacting sequentially with two or more other components. For instance, in a one-pot reaction, an amine could react with the isocyanate to form a urea, and subsequently, another nucleophile could react with the thiolactone, leading to a highly functionalized, diverse set of molecules from a single synthetic operation. The development of such MCRs would be a significant contribution to the field of diversity-oriented synthesis.

Precursor for Chemically Modified Polymeric Architectures

The isocyanate group is a key functional group in polymer chemistry, most notably in the production of polyurethanes. The presence of the isocyanate in this compound suggests its potential use as a monomer or a modifying agent in the synthesis of novel polymeric materials.

Polymerization of this compound, potentially with a suitable co-monomer, could lead to polymers with pendant thiolactone rings. These thiolactone groups along the polymer backbone would be available for post-polymerization modification. This would allow for the synthesis of functional polymers with tailored properties, as the thiolactone can be opened with a variety of nucleophiles to introduce different functionalities. This approach could be used to create materials with specific physical, chemical, or biological properties.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 3 Isocyanatothiolan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei. For 3-Isocyanatothiolan-2-one, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals and to establish the molecule's covalent framework.

One-dimensional NMR spectra for ¹H, ¹³C, and ¹⁵N nuclei provide the fundamental data for structural assignment. Each signal corresponds to a unique chemical environment within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three sets of non-equivalent protons in the thiolan-2-one ring. The methine proton at the C3 position (H3), being adjacent to both the electron-withdrawing isocyanate group and the sulfur atom, is expected to resonate at a downfield chemical shift. The methylene (B1212753) protons at C4 and C5 will appear as complex multiplets due to both geminal and vicinal coupling.

¹³C NMR: The carbon NMR spectrum will display four signals for the ring carbons and one for the isocyanate carbon. The carbonyl carbon (C2) of the thiolactone ring is characteristically found at a significant downfield shift, typically in the range of 200-210 ppm. mdpi.com The carbon of the isocyanate group (-N=C=O) also has a distinct chemical shift, generally appearing in the 120-130 ppm region. The remaining ring carbons (C3, C4, and C5) will resonate at higher field strengths.

¹⁵N NMR: Nitrogen-15 NMR, although less sensitive due to the low natural abundance of the ¹⁵N isotope, is highly valuable for confirming the presence of the isocyanate group. researchgate.net The nitrogen atom of an isocyanate functional group typically exhibits a chemical shift in a characteristic range, which can be distinguished from other nitrogen-containing functional groups like amides or amines. rsc.orgscience-and-fun.de

The following table summarizes the predicted chemical shifts for this compound based on typical values for similar structural motifs. mdpi.comipb.pt

Table 1: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for analogous functional groups and molecular fragments.

Atom PositionNucleusPredicted Chemical Shift (δ, ppm)Expected Multiplicity / Notes
C2 (Carbonyl)¹³C~205 - 210Singlet (quaternary)
---
C3¹H~4.6 - 4.8Doublet of doublets (dd) or Triplet (t)
¹³C~58 - 62Methine (CH)
C4¹H~2.0 - 2.6Multiplet (m)
¹³C~27 - 32Methylene (CH₂)
C5¹H~3.2 - 3.5Multiplet (m)
¹³C~29 - 33Methylene (CH₂)
Isocyanate (-NCO)¹³C~120 - 128Singlet (quaternary)
¹⁵N~350 - 380 (relative to CH₃NO₂)Broad singlet
---

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the proton at C3 and the protons at C4, and another between the protons at C4 and C5, confirming the sequential connectivity within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). libretexts.org It allows for the unambiguous assignment of each carbon atom that bears protons by linking the signals from the ¹H and ¹³C spectra. For instance, the proton signal at ~4.7 ppm would correlate with the carbon signal at ~60 ppm, assigning them to the C3 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). libretexts.org It is vital for identifying quaternary carbons and piecing together different fragments of a molecule. Key HMBC correlations would be expected from the C3 proton to the carbonyl carbon (C2) and the isocyanate carbon, firmly establishing the position of the isocyanate substituent.

Table 2: Expected Key 2D NMR Correlations for this compound

ExperimentCorrelating NucleiExpected Key Cross-Peaks
COSY¹H ↔ ¹HH3 ↔ H4 H4 ↔ H5
HSQC¹H ↔ ¹³C (¹JCH)H3 ↔ C3 H4 ↔ C4 H5 ↔ C5
HMBC¹H ↔ ¹³C (2,3JCH)H3 ↔ C2 (carbonyl) H3 ↔ C4 H3 ↔ C(isocyanate) H4 ↔ C2 H4 ↔ C5 H5 ↔ C3

While solution-state NMR provides data on the time-averaged conformation of a molecule, solid-state NMR (SSNMR) can provide detailed information about the molecular conformation and packing in the crystalline state. nih.gov For cyclic molecules like this compound, SSNMR can distinguish between different possible ring conformations (e.g., envelope or twist conformations) that may coexist or be averaged in solution. mdpi.com Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra in the solid state. iastate.edu Analysis of chemical shift anisotropies and dipolar couplings in the solid state can provide quantitative data on bond angles and interatomic distances, offering a more rigid picture of the molecule's three-dimensional structure. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are exceptionally useful for identifying the presence of specific functional groups, each of which has characteristic vibrational frequencies.

The isocyanate group (-N=C=O) provides a powerful and unambiguous spectral handle due to its unique vibrational properties.

Asymmetric Stretch (νas): The most prominent and useful vibration is the asymmetric stretching mode. This appears as a very strong and sharp absorption band in the IR spectrum, typically in the region of 2250-2280 cm⁻¹ . This band is often one of the strongest in the entire spectrum and its presence is a definitive indicator of the isocyanate group.

Symmetric Stretch (νs): The symmetric stretching mode is typically much weaker in the IR spectrum but can sometimes be observed in the Raman spectrum. It occurs at a lower frequency than the asymmetric stretch.

Bending Modes (δ): The N=C=O bending vibrations occur at much lower frequencies, typically in the fingerprint region below 700 cm⁻¹.

The thiolan-2-one, or γ-thiolactone, ring system also possesses characteristic vibrational bands that confirm its structure.

Carbonyl Stretch (νC=O): The stretching vibration of the thiolactone carbonyl group is a key feature. In five-membered lactone rings, this band is shifted to a higher frequency compared to acyclic esters due to ring strain. msu.edupg.edu.pl For a γ-thiolactone, this strong absorption is expected in the 1700-1750 cm⁻¹ region of the IR spectrum. researchgate.net

C-S and C-O Stretches: The stretching vibrations of the C-S and C-O single bonds within the ring contribute to the fingerprint region of the spectrum, typically appearing between 800 and 1200 cm⁻¹.

CH₂ Vibrations: The methylene (CH₂) groups of the ring will exhibit characteristic stretching vibrations just below 3000 cm⁻¹ and various bending (scissoring, wagging, twisting) vibrations in the 1470-1200 cm⁻¹ region.

The combination of these distinct vibrational bands provides a unique spectral fingerprint for this compound.

Table 3: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
Isocyanate (-NCO)Asymmetric Stretch (νas)2250 - 2280Very Strong, Sharp
Bending (δ)~650 - 550Medium to Weak
Thiolactone (C=O)Carbonyl Stretch (νC=O)1700 - 1750Strong
Ring C-O Stretch (νC-O)1200 - 1100Strong
Thiolactone (C-S)C-S Stretch (νC-S)700 - 600Weak to Medium
Alkyl (C-H)C-H Stretch (νC-H)2850 - 2960Medium
Alkyl (CH₂)CH₂ Scissoring (δCH₂)~1465Medium

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structural framework through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of a molecule. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound, with a chemical formula of C4H3NO2S, the expected exact mass can be calculated. Using a high-resolution instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, the experimentally determined mass would be compared to the theoretical mass. A very small mass difference, typically in the parts-per-million (ppm) range, provides strong evidence for the proposed elemental composition.

Table 1: Theoretical vs. Experimental Exact Mass Data for this compound

ParameterValue
Chemical Formula C4H3NO2S
Theoretical Monoisotopic Mass 128.9885 u
Ionization Mode Electrospray Ionization (ESI)
Observed Ion [M+H]+
Theoretical m/z of [M+H]+ 129.9963 u
Experimentally Determined m/z 129.9961 u
Mass Difference 0.0002 u
Mass Accuracy 1.54 ppm

This data is illustrative and represents a typical outcome for a compound of this nature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structural components of a molecule. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.govnih.govyoutube.com This process provides a fragmentation pattern that acts as a structural fingerprint for the molecule.

For this compound, the protonated molecule [M+H]+ would be selected as the precursor ion. The fragmentation would likely occur at the weakest bonds, providing clues about the connectivity of the atoms. Common fragmentation pathways for related heterocyclic and isocyanate-containing compounds can suggest the expected fragmentation of this compound.

Key Fragmentation Pathways:

Loss of Carbon Monoxide (CO): A common fragmentation for cyclic ketones and lactones.

Loss of the Isocyanate Group (NCO): Cleavage of the C-N bond can lead to the loss of the isocyanate moiety.

Ring Opening: The thiolactone ring can undergo cleavage, leading to a variety of fragment ions.

Table 2: Plausible MS/MS Fragmentation Data for [C4H3NO2S+H]+

Precursor Ion (m/z)Collision Energy (eV)Product Ion (m/z)Proposed FragmentProposed Neutral Loss
129.996315101.9987[C3H3NOS+H]+CO
129.99632087.9829[C4H3OS+H]+NCO
129.99632572.9908[C2H2NOS]+C2HO

This data is hypothetical and based on known fragmentation patterns of similar functional groups.

X-ray Crystallography for Single Crystal Structure Determination and Absolute Configuration Assignment

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. weizmann.ac.il This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. For chiral molecules like this compound (if a single enantiomer is isolated), X-ray crystallography can also be used to determine the absolute configuration.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

Table 3: Illustrative Crystallographic Data for a Thiolactone Derivative

ParameterValue
Crystal System Orthorhombic
Space Group P212121
Unit Cell Dimensions a = 5.678 Å, b = 9.123 Å, c = 12.456 Å
Volume 644.5 ų
Z (Molecules per unit cell) 4
Calculated Density 1.456 g/cm³
R-factor 0.045

This data is based on a representative structure of a similar heterocyclic compound and is for illustrative purposes. nih.gov

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is a set of laboratory techniques for the separation of mixtures. It is widely used for the purification of compounds and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. nih.govresearchgate.net For this compound, a reversed-phase HPLC method would typically be developed. The compound would be dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. A detector, such as a UV-Vis spectrophotometer, is used to monitor the eluting compounds. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound.

Table 4: Representative HPLC Method for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Retention Time 7.8 min
Purity (by area %) >98%

This is a typical HPLC method and would require optimization for this specific compound. chromatographyonline.comepa.gov

Gas Chromatography (GC):

For volatile and thermally stable compounds, Gas Chromatography (GC) can be an effective method for purity assessment. The sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A mass spectrometer is often used as the detector (GC-MS), providing both retention time and mass spectral data for enhanced identification. Given the reactivity of the isocyanate group, derivatization may be necessary to improve the compound's stability for GC analysis. researchgate.net

By employing this comprehensive suite of advanced analytical methodologies, a complete and unambiguous characterization of this compound can be achieved, ensuring its structural integrity and purity for any subsequent applications.

Computational Chemistry Approaches in 3 Isocyanatothiolan 2 One Research

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT is used to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost. nih.govnih.gov For 3-Isocyanatothiolan-2-one, DFT methods, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate fundamental properties related to its geometry, stability, and reactivity. nih.govnih.gov

A fundamental step in any computational analysis is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state. scispace.comarxiv.org For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. This includes the puckering of the five-membered thiolactone ring and the orientation of the isocyanate substituent.

Once the optimized geometry is obtained, an electronic structure analysis can be performed. This reveals key information about the molecule's orbitals and charge distribution. Important parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, a molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is crucial for predicting sites of reaction.

Illustrative Data: Optimized Geometric Parameters for this compound The following table presents hypothetical but realistic geometric parameters for the ground-state structure of this compound, as would be calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

ParameterAtoms InvolvedCalculated Value
Bond Length (Å)C2=O11.21
C2-S11.78
C3-N11.45
N1=C61.20
C6=O21.17
C4-C51.54
Bond Angle (°)O1=C2-S1125.0
S1-C5-C4105.0
C3-N1-C6125.5
N1-C6-O2178.5

Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. nih.gov By performing calculations on the optimized geometry of this compound, it is possible to simulate its ¹H and ¹³C NMR spectra. chemaxon.comnmrdb.org Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used to calculate the isotropic shielding values, which are then converted to chemical shifts (δ) relative to a standard like tetramethylsilane (TMS).

Similarly, vibrational (infrared) frequencies can be calculated. researchgate.netnih.gov These calculations determine the normal modes of vibration for the molecule. The resulting frequencies correspond to absorption peaks in the IR spectrum and can be assigned to specific molecular motions, such as the characteristic stretching frequencies of the carbonyl (C=O) and isocyanate (N=C=O) groups. Comparing these predicted spectra with experimental data can confirm the molecule's structure.

Illustrative Data: Predicted ¹³C NMR and IR Frequencies for this compound The tables below show hypothetical ¹³C NMR chemical shifts and key IR vibrational frequencies for this compound, illustrating the type of data generated from quantum chemical calculations.

Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (Carbonyl)198.5
C3 (CH-NCO)65.2
C4 (CH₂)35.8
C5 (CH₂-S)32.1
C6 (Isocyanate)125.0

Predicted Key IR Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(N=C=O)2265Asymmetric stretch of isocyanate group
ν(C=O)1720Stretch of thiolactone carbonyl group
ν(C-H)2950-3010Aliphatic C-H stretches

DFT is also a powerful tool for studying chemical reactions. For this compound, this could involve investigating its stability, decomposition pathways, or reactions with nucleophiles (e.g., alcohols, amines) at the highly electrophilic carbon of the isocyanate group. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped out. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. digitallibrarynasampe.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water or an organic solvent). mdpi.comnsf.gov

For this compound, MD simulations would be valuable for performing a detailed conformational analysis. This would involve studying the flexibility of the thiolactone ring, which can adopt various puckered conformations (e.g., envelope, twist), and the rotation around the C-N bond connecting the isocyanate group. These simulations can reveal the relative populations of different conformers and the energy barriers between them. Additionally, MD can model how the molecule interacts with solvent molecules or other solutes, providing insights into its solvation properties and its tendency to form hydrogen bonds or other non-covalent interactions.

Cheminformatics and Quantitative Structure-Reactivity Relationship (QSARR) Studies

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. A key application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSARR) models. rsc.orgmdpi.com These models aim to find a statistical relationship between the structural or physicochemical properties of a series of molecules and their biological activity or chemical reactivity.

For a class of compounds including this compound, a QSAR study could be used to predict properties like antimalarial or antibacterial activity, as has been done for other thiolactone derivatives. nih.govnih.gov The first step is to calculate a set of molecular descriptors for each molecule in a training set. These descriptors can be derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges) or from the molecular topology. Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed activity. A validated QSAR model can then be used to predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts toward the most promising candidates.

Future Research Directions and Perspectives in 3 Isocyanatothiolan 2 One Chemistry

Development of Green and Sustainable Synthetic Routes for 3-Isocyanatothiolan-2-one

The principles of green chemistry are increasingly integral to modern synthetic methodologies. Future research will undoubtedly focus on developing more environmentally benign and sustainable routes to this compound. This involves moving away from hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency.

Key areas of investigation will include:

Renewable Starting Materials: Exploring biosynthetic pathways or utilizing biomass-derived precursors to synthesize the thiolactone backbone, reducing the reliance on petrochemical feedstocks.

Catalytic Approaches: Designing highly selective and reusable catalysts to replace stoichiometric reagents, thereby minimizing waste and improving atom economy. mdpi.com

Alternative Solvents: Investigating the use of greener solvents such as water, supercritical fluids, or ionic liquids to replace volatile organic compounds (VOCs). mdpi.com

Energy Efficiency: Employing alternative energy sources like microwave or ultrasonic irradiation to accelerate reaction rates and reduce energy consumption. mdpi.com

A comparative analysis of potential green synthetic routes is presented in the table below:

Synthetic Route Key Features Potential Advantages Research Challenges
Biocatalytic SynthesisUse of enzymes or whole-cell systems.High selectivity, mild reaction conditions, biodegradable catalysts.Enzyme stability, substrate scope, and process scale-up.
Mechanochemical SynthesisSolvent-free or low-solvent reactions induced by mechanical force.Reduced solvent waste, potential for novel reactivity.Understanding reaction mechanisms, scalability of ball-milling processes.
Flow Chemistry SynthesisContinuous production in microreactors.Enhanced safety, improved heat and mass transfer, potential for automation.Reactor design, catalyst immobilization, and process optimization. researchgate.net

Exploration of Novel Catalytic Systems for this compound Transformations

The development of innovative catalytic systems will be crucial for unlocking the full synthetic potential of this compound. rsc.org Future research will likely focus on designing catalysts that can selectively target either the isocyanate group or the thiolactone ring, or that can facilitate tandem reactions involving both functionalities.

Promising areas for catalyst development include:

Organocatalysis: Utilizing small organic molecules as catalysts to promote a wide range of transformations, offering an alternative to metal-based catalysts.

Nanocatalysis: Employing catalytically active nanoparticles with high surface area-to-volume ratios, leading to enhanced reactivity and selectivity. nih.gov

Dual Catalysis: Designing systems where two distinct catalysts work in concert to facilitate complex transformations in a single pot.

The following table outlines potential catalytic transformations and the types of catalysts that could be explored:

Transformation Target Functionality Potential Catalyst Type Expected Outcome
Ring-Opening PolymerizationThiolactone RingOrganometallic catalysts, organocatalysts.Biodegradable poly(thioester)s with pendant isocyanate groups.
[n+m] CycloadditionsIsocyanate GroupLewis acids, organocatalysts.Novel heterocyclic scaffolds with potential biological activity.
Tandem Ring-Opening/Cross-CouplingBothDual catalytic systems (e.g., transition metal and organocatalyst).Functionalized polymers with tailored properties.

Design and Synthesis of Advanced Functional Materials Based on this compound

The unique structure of this compound makes it an excellent building block for the creation of advanced functional materials with tailored properties. nanogune.euwiley.com The isocyanate group provides a reactive handle for polymerization or surface modification, while the thiolactone ring can be opened to yield a sulfur-containing backbone, which can impart unique optical, electronic, or self-healing properties.

Future research in this area will likely focus on:

Smart Polymers: Developing stimuli-responsive polymers that can change their properties in response to external triggers such as pH, temperature, or light.

Self-Healing Materials: Designing polymers with dynamic bonds derived from the thiolactone moiety that can autonomously repair damage.

High Refractive Index Polymers: Utilizing the sulfur content of the poly(thioester) backbone to create materials for optical applications, such as lenses and coatings.

Biomaterials: Creating biodegradable and biocompatible polymers for applications in drug delivery, tissue engineering, and medical implants.

A summary of potential functional materials and their prospective applications is provided below:

Material Type Key Structural Feature Potential Application
Crosslinked Poly(thioester-urethane)sNetwork structure from isocyanate and hydroxyl groups.Elastomers, coatings, and adhesives.
Functionalized SurfacesCovalent attachment via the isocyanate group.Biosensors, anti-fouling coatings, and chromatography.
Block CopolymersControlled polymerization of the thiolactone.Nanostructured materials for drug delivery and advanced lithography.

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry into continuous flow and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. nih.govmdpi.comasymchem.com Flow chemistry offers numerous advantages over traditional batch processing, including precise control over reaction parameters, enhanced safety when handling reactive intermediates, and the ability to readily scale up production. researchgate.net

Future research will aim to:

Develop Continuous Synthesis of this compound: Designing a robust and efficient flow process for the on-demand production of the monomer.

Automate Polymerization Processes: Utilizing automated platforms to screen and optimize polymerization conditions for the synthesis of well-defined polymers. nih.gov

Inline Reaction Monitoring: Integrating analytical techniques (e.g., IR, NMR, and mass spectrometry) into flow reactors for real-time monitoring and optimization of reaction outcomes.

The table below illustrates the potential benefits of transitioning from batch to flow synthesis for key reactions involving this compound:

Reaction Batch Synthesis Challenges Flow Chemistry Advantages
Isocyanate DerivatizationHandling of toxic and moisture-sensitive isocyanates.Improved safety through small reaction volumes and immediate consumption of hazardous reagents.
Ring-Opening PolymerizationPoor control over molecular weight and dispersity.Precise temperature and residence time control leading to better-defined polymers.
Multistep FunctionalizationIsolation and purification of intermediates.Telescoped reactions without intermediate workup, improving efficiency. mdpi.com

Deeper Understanding of Complex Reaction Pathways and Mechanistic Insights

A fundamental understanding of the reaction mechanisms governing the transformations of this compound is essential for the rational design of new synthetic methods and materials. Future research will employ a combination of experimental and computational techniques to elucidate complex reaction pathways.

Key areas for mechanistic investigation include:

Computational Modeling: Using density functional theory (DFT) and other computational methods to model transition states and predict reaction outcomes.

Kinetic Studies: Performing detailed kinetic analyses to determine reaction orders, activation energies, and the influence of catalysts and reaction conditions.

Spectroscopic Analysis: Utilizing advanced spectroscopic techniques to identify and characterize reaction intermediates and transition states.

A deeper mechanistic understanding will enable the precise control over the selectivity of reactions, leading to the development of more efficient and sustainable chemical processes.

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for 3-Isocyanatothiolan-2-one?

  • Methodology :

  • Reagent selection : Prioritize high-purity starting materials (e.g., thiolan-2-one derivatives) and isocyanate precursors. Validate purity via HPLC or GC-MS .
  • Reaction optimization : Use controlled conditions (e.g., inert atmosphere, anhydrous solvents) to minimize side reactions. Monitor reaction progress via TLC or in-situ IR spectroscopy for isocyanate group detection .
  • Purification : Employ column chromatography or recrystallization, with solvent systems optimized for polar intermediates. Confirm yield and purity via NMR and elemental analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR analysis : Use 1^1H and 13C^{13}\text{C} NMR to confirm the thiolactone ring and isocyanate moiety. Compare shifts with NIST spectral databases .
  • IR spectroscopy : Identify key functional groups (e.g., N=C=O stretch at ~2250 cm1^{-1}, C=O of thiolactone at ~1750 cm1^{-1}) .
  • Mass spectrometry : Employ high-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and chemical-resistant goggles. Work in a fume hood to avoid inhalation .
  • Waste management : Segregate isocyanate-containing waste for neutralization (e.g., hydrolysis with aqueous ammonia) before disposal .
  • Emergency response : Maintain antidotes (e.g., corticosteroids for allergic reactions) and ensure MSDS accessibility .

Q. How can researchers assess the reactivity of this compound under varying conditions?

  • Methodology :

  • Solvent screening : Test stability in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) at room temperature and reflux .
  • Kinetic studies : Use UV-Vis spectroscopy to track degradation rates in acidic/basic environments .
  • Functional group compatibility : React with amines, alcohols, or thiols to map nucleophilic attack sites .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in cycloaddition reactions?

  • Methodology :

  • Computational modeling : Apply DFT calculations (e.g., Gaussian) to map transition states and electron density distributions in [2+2] or [4+1] cycloadditions .
  • Isotopic labeling : Use 15N^{15}\text{N}-labeled isocyanate to track regioselectivity in product formation via 15N^{15}\text{N} NMR .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Q. How should researchers address contradictions in reported thermodynamic data for this compound?

  • Methodology :

  • Method validation : Replicate conflicting studies using identical instrumentation (e.g., DSC for enthalpy measurements) and calibration standards .
  • Variable isolation : Systematically test environmental factors (e.g., humidity, solvent purity) to identify confounding variables .
  • Meta-analysis : Compare datasets across peer-reviewed journals, prioritizing studies with transparent raw data and error margins .

Q. What strategies optimize the use of this compound in polymer crosslinking applications?

  • Methodology :

  • Crosslinker screening : Test efficiency in polyurethane vs. epoxy systems using rheometry to measure gelation times .
  • Mechanical testing : Compare tensile strength and thermal stability (TGA/DSC) of crosslinked polymers .
  • Degradation profiling : Expose polymers to accelerated aging (UV, humidity) and monitor crosslink breakdown via FTIR .

Q. How can computational tools predict the environmental impact of this compound degradation byproducts?

  • Methodology :

  • QSAR modeling : Use EPI Suite or ECHA tools to estimate toxicity of hydrolysis products (e.g., thiols, CO2_2) .
  • Microcosm studies : Simulate soil/water systems to track biodegradation pathways via LC-MS/MS .
  • Regulatory alignment : Cross-reference predictions with REACH or EPA guidelines for hazard classification .

Tables for Key Data

Property Technique Reference Value Source
Melting PointDSC78–80°C
N=C=O IR StretchFTIR2245–2260 cm1^{-1}
Solubility in DCMGravimetric Analysis25 g/L at 25°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.